3-Hydroxy-3-methyl-5-oxo-5-[[3,4,5-trihydroxy-6-[[5-hydroxy-2-(4-methoxyphenyl)-6,8-dimethyl-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid
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Overview
Description
3-Hydroxy-3-methyl-5-oxo-5-[[3,4,5-trihydroxy-6-[[5-hydroxy-2-(4-methoxyphenyl)-6,8-dimethyl-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid is a complex organic compound with a molecular formula of C31H30O16 . It belongs to the class of coumarins and glycosides . This compound is known for its intricate structure, which includes multiple hydroxyl groups, methoxy groups, and a chromenyl moiety.
Preparation Methods
The synthesis of 3-Hydroxy-3-methyl-5-oxo-5-[[3,4,5-trihydroxy-6-[[5-hydroxy-2-(4-methoxyphenyl)-6,8-dimethyl-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid involves several steps. The final step involves the coupling of the chromenyl moiety with the pentanoic acid derivative under specific reaction conditions, such as the use of a strong base and a suitable solvent .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can lead to the formation of ketones or aldehydes, while reduction can convert ketones to alcohols .
Scientific Research Applications
3-Hydroxy-3-methyl-5-oxo-5-[[3,4,5-trihydroxy-6-[[5-hydroxy-2-(4-methoxyphenyl)-6,8-dimethyl-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid has several scientific research applications. In chemistry, it is used as a model compound to study the reactivity of coumarins and glycosides . In biology, it is investigated for its potential antioxidant and anti-inflammatory properties . In medicine, it is explored for its potential therapeutic effects in treating various diseases, including cancer and cardiovascular diseases . In industry, it is used in the development of new pharmaceuticals and as a reference standard in analytical chemistry .
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes involved in oxidative stress and inflammation . The chromenyl moiety plays a crucial role in its activity by interacting with the active sites of these enzymes . Additionally, the hydroxyl groups contribute to its antioxidant properties by scavenging free radicals .
Comparison with Similar Compounds
Similar compounds to 3-Hydroxy-3-methyl-5-oxo-5-[[3,4,5-trihydroxy-6-[[5-hydroxy-2-(4-methoxyphenyl)-6,8-dimethyl-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid include other coumarins and glycosides, such as esculetin and aesculin . this compound is unique due to its specific combination of functional groups and its complex structure .
Properties
Molecular Formula |
C30H36O14 |
---|---|
Molecular Weight |
620.6 g/mol |
IUPAC Name |
3-hydroxy-3-methyl-5-oxo-5-[[3,4,5-trihydroxy-6-[[5-hydroxy-2-(4-methoxyphenyl)-6,8-dimethyl-4-oxo-2,3-dihydrochromen-7-yl]oxy]oxan-2-yl]methoxy]pentanoic acid |
InChI |
InChI=1S/C30H36O14/c1-13-23(35)22-17(31)9-18(15-5-7-16(40-4)8-6-15)42-28(22)14(2)27(13)44-29-26(38)25(37)24(36)19(43-29)12-41-21(34)11-30(3,39)10-20(32)33/h5-8,18-19,24-26,29,35-39H,9-12H2,1-4H3,(H,32,33) |
InChI Key |
SMLRKPPCBXFZQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C(=C1OC3C(C(C(C(O3)COC(=O)CC(C)(CC(=O)O)O)O)O)O)C)OC(CC2=O)C4=CC=C(C=C4)OC)O |
Origin of Product |
United States |
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